(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate
Description
Properties
IUPAC Name |
methyl (1R,2R)-2-[4-(4-nitrophenyl)benzoyl]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-26-20(23)18-4-2-3-17(18)19(22)15-7-5-13(6-8-15)14-9-11-16(12-10-14)21(24)25/h5-12,17-18H,2-4H2,1H3/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSJGXXHOSCZHT-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as cyclization reactions of suitable precursors.
Introduction of the Nitrobiphenyl Group: The nitrobiphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate biphenyl and nitro precursors.
Esterification: The final step involves esterification to form the carboxylate ester. This can be achieved using reagents like methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Hydrolysis of Ester: Formation of the corresponding carboxylic acid.
Electrophilic Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. The presence of the nitrobiphenyl group suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals or bioactive compounds.
Industry
In the industrial sector, (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-methyl 2-(4’-nitrobiphenylcarbonyl)cyclopentanecarboxylate would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: The nitro group in the target compound increases electrophilicity and may enhance binding to electron-rich biological targets, whereas the fluorine in analogs (e.g., CAS 104201-85-6) offers moderate electron-withdrawing effects with improved metabolic stability . Amino groups (e.g., in methyl 1-(methylamino)cyclopentanecarboxylate) introduce hydrogen-bonding capabilities, altering solubility and target affinity compared to nitro or carbonyl groups .
Stereochemical Impact: The (1R,2R) configuration in the target compound and its fluorinated analog (CAS 104201-85-6) dictates spatial orientation, affecting interactions with chiral environments (e.g., enzyme active sites). In contrast, (1R,2S) isomers (e.g., CAS 1033755-81-5) exhibit distinct NOE correlations in NMR, underscoring the importance of stereochemistry in analytical characterization .
Solubility and Reactivity: Carboxylic acid derivatives (e.g., CAS 104201-85-6) are more polar and water-soluble than ester analogs, favoring aqueous-phase reactions . Tosylate salts (e.g., methyl 1-(methylamino)cyclopentanecarboxylate tosylate) improve solubility for synthetic scalability .
Biological Activity
(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring and a nitrobiphenylcarbonyl group. This compound, with the molecular formula C20H19NO5 and a molecular weight of 353.4 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The structural formula of this compound can be represented as follows:
- IUPAC Name: methyl (1R,2R)-2-[4-(4-nitrophenyl)benzoyl]cyclopentane-1-carboxylate
- InChI Key: InChI=1S/C20H19NO5/c1-26-20(23)18-4-2-3-17(18)19(22)15-7-5-13(6-8-15)14-9-11-16(12-10-14)21(24)25/h5-12,17-18H,2-4H2,1H3/t17-,18-/m1/s1
This compound's unique combination of functional groups may impart distinct chemical reactivity and biological activity compared to structurally similar compounds.
Preliminary Studies
Initial investigations into the biological activity of this compound have shown promising results. The presence of the nitrobiphenyl group suggests potential interactions with various biological targets, which could lead to therapeutic applications.
The specific mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways. Potential pathways could include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering metabolic processes.
- Receptor Modulation: It might bind to receptors, influencing signaling pathways and cellular responses.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with related compounds. The following table summarizes key aspects of structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl cyclopentanecarboxylate | Cyclopentane ring with carboxylic acid | Lacks nitro substitution |
| 4-Nitrobenzoic acid | Aromatic ring with nitro group | Simpler structure; no cyclopentane moiety |
| Benzoyl cyclopentanecarboxylic acid | Cyclopentane ring with benzoyl group | Different aromatic substitution |
The uniqueness of this compound lies in its combination of structural features that may enhance its biological activity compared to its analogs.
Recent Research Insights
Recent studies focusing on the synthesis and biological evaluation of related compounds have provided insights into the potential applications of this compound. For example:
- Synthesis Techniques: Various synthetic routes have been explored to optimize yield and purity. These methods include cyclization reactions and coupling reactions such as Suzuki or Heck reactions for introducing the nitrobiphenyl group.
- Biological Testing: Preliminary bioassays have indicated that similar compounds exhibit antibacterial and anti-inflammatory properties. Further testing is required to establish specific activities for this compound.
- Potential Applications: The compound is being investigated for its use in pharmaceuticals due to its structural characteristics that suggest possible bioactivity against various diseases.
Future Directions
Further research is necessary to explore:
- Detailed Mechanistic Studies: Understanding how this compound interacts at a molecular level with biological targets.
- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Structure-Activity Relationship (SAR): Investigating how variations in structure affect biological activity to guide future drug design efforts.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate, and how can stereochemical purity be ensured?
- Methodology :
- Step 1 : Start with cyclopentanecarboxylic acid derivatives (e.g., cyclopentanecarbonyl chloride) as precursors. React with 4-nitrobiphenyl carbonyl intermediates under low-temperature conditions (0–5°C) in anhydrous dichloromethane to minimize side reactions .
- Step 2 : Use chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) to isolate the (1R,2R) stereoisomer. Evidence from related cyclopentane derivatives highlights the necessity of controlling reaction temperature and chiral catalysts to preserve stereochemistry .
- Validation : Confirm stereochemical purity via circular dichroism (CD) spectroscopy or X-ray crystallography .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between the cyclopentane backbone and nitrobiphenyl substituents. For example, the methyl ester group typically resonates at ~3.6–3.8 ppm (1H) and ~50–52 ppm (13C), while aromatic protons from the biphenyl group appear at 7.5–8.5 ppm .
- NOESY : Confirm spatial proximity of substituents (e.g., nitrobiphenyl orientation relative to the cyclopentane ring) to validate the (1R,2R) configuration .
Q. What solvent systems are ideal for recrystallization to achieve high purity?
- Methodology :
- Use mixed solvents (e.g., ethyl acetate/hexane or methanol/water) for gradient recrystallization. Polar aprotic solvents like DMF may solubilize the nitro group but risk decomposition at elevated temperatures .
- Monitor solubility via UV-Vis spectroscopy at 260–280 nm (characteristic of nitroaromatic absorption) to optimize solvent ratios .
Advanced Research Questions
Q. How does the (1R,2R) stereochemistry influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Experimental Design : Compare reaction rates and yields of the (1R,2R) isomer with its enantiomer or diastereomers under identical Pd-catalyzed conditions.
- Data Analysis : Use kinetic studies (e.g., time-resolved HPLC) to quantify stereoelectronic effects. Steric hindrance from the cyclopentane ring may slow transmetallation steps, while the nitro group’s electron-withdrawing nature enhances oxidative addition .
- Contradiction Resolution : If unexpected byproducts form (e.g., debenzoylation), employ mass spectrometry to identify intermediates and adjust ligand systems (e.g., switch from PPh₃ to XPhos) .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Simulations : Use Schrödinger’s Glide or AutoDock Vina with force fields (e.g., OPLS4) to model interactions between the nitro group and active-site residues (e.g., hydrogen bonding with serine or tyrosine).
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability. The cyclopentane ring’s rigidity may reduce entropy penalties upon binding compared to flexible analogs .
Q. How can conflicting crystallographic and spectroscopic data on the nitro group’s orientation be resolved?
- Methodology :
- X-ray vs. NMR : If X-ray data shows coplanarity of the nitro group with the biphenyl ring, but NMR suggests torsional strain, perform variable-temperature NMR to probe rotational barriers.
- DFT Calculations : Compare experimental and computed dipole moments or J-coupling constants to validate the dominant conformation .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally similar compounds: How to address?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
